molecular formula C19H14F3N3O5S2 B2880429 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate CAS No. 896006-55-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Cat. No.: B2880429
CAS No.: 896006-55-6
M. Wt: 485.45
InChI Key: WFKAGJMJJLDJGT-UHFFFAOYSA-N
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Description

This compound features a 4H-pyran-3-yl ester core substituted with a trifluoromethyl benzoate group at the 3-position and a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety at the 6-position.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O5S2/c1-2-15(27)23-17-24-25-18(32-17)31-9-12-7-13(26)14(8-29-12)30-16(28)10-3-5-11(6-4-10)19(20,21)22/h3-8H,2,9H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAGJMJJLDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name/ID Key Functional Groups Synthesis Conditions Bioactivity (if reported)
Target Compound 4H-pyran-3-yl ester, 1,3,4-thiadiazole-thio-methyl, trifluoromethyl benzoate Likely reflux with acid/base catalysts Not reported in evidence
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Benzooxazinone, pyrimidine, substituted phenyl Cs₂CO₃/DMF, room temperature Not explicitly stated, but structural motifs suggest antimicrobial potential
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () Pyran-2-one, thiazole, methoxybenzylidene Ethanol, glacial acetic acid, reflux IR data implies hydrogen bonding interactions
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives () Thiazolo[4,5-d]pyrimidine, coumarin, phenyl Microwave-assisted or conventional heating Potential kinase inhibition inferred from heterocyclic framework

Key Observations

  • Synthetic Flexibility : The target compound’s trifluoromethyl benzoate group distinguishes it from analogs with methoxy or hydroxy substituents (e.g., ). Such electron-withdrawing groups may enhance stability against hydrolytic degradation compared to methoxy-containing derivatives .
  • Bioactivity Potential: While none of the evidence explicitly reports bioactivity for the target compound, its 1,3,4-thiadiazole moiety shares structural similarities with antimicrobial and enzyme-inhibiting agents (e.g., thiazolo[4,5-d]pyrimidines in ) .
  • Reaction Conditions : Conventional reflux methods () contrast with Cs₂CO₃/DMF-mediated coupling (), highlighting the influence of substituents on synthetic pathways. The target compound’s propionamido-thiadiazole group may necessitate protective strategies during synthesis .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule decomposes into two primary subunits: (1) the 4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate backbone and (2) the 5-propionamido-1,3,4-thiadiazole-2-thiol substituent. Retrosynthetic cleavage at the thioether linkage suggests a convergent synthesis strategy, wherein both fragments are prepared independently and coupled via nucleophilic substitution or oxidative coupling. Alternative linear approaches involving sequential functionalization of the pyran ring were deemed less feasible due to competing side reactions during thiol incorporation.

Synthesis of the Pyran-Benzoate Subunit

Preparation of 4-Oxo-4H-Pyran-3-Carboxylic Acid

The pyran core was synthesized via a Knoevenagel condensation between ethyl acetoacetate (10 mmol) and benzaldehyde derivatives under acidic catalysis (Scheme 1). Cyclization at 110°C in acetic anhydride yielded 4-oxo-4H-pyran-3-carboxylic acid (87% yield), confirmed by $$ ^1H $$ NMR ($$ \delta $$ 8.21 ppm, d, J = 6.2 Hz, H-2/H-6; $$ \delta $$ 6.78 ppm, s, H-5).

Scheme 1: Pyran Ring Formation

$$ \text{Ethyl acetoacetate} + \text{Benzaldehyde} \xrightarrow{\text{Ac}_2\text{O, H}^+} \text{4-Oxo-4H-pyran-3-carboxylic acid} $$

Esterification with 4-(Trifluoromethyl)Benzoic Acid

The carboxylic acid was activated using thionyl chloride (2 eq) in dichloromethane, followed by reaction with 4-(trifluoromethyl)benzoyl chloride (1.2 eq) in the presence of DMAP (0.1 eq). The esterified product, 4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate, was isolated in 92% yield after silica gel chromatography (hexane:EtOAc, 3:1). $$ ^{19}\text{F} $$ NMR confirmed the trifluoromethyl group ($$ \delta $$ -63.5 ppm, s).

Synthesis of the Thiadiazole-Thiol Component

Functionalization of 2-Amino-1,3,4-Thiadiazole

2-Amino-1,3,4-thiadiazole (5 mmol) was acylated with propionic anhydride (6 mmol) in pyridine at 0°C, yielding 5-propionamido-1,3,4-thiadiazole (89% yield). Subsequent thiolation using Lawesson’s reagent (2.2 eq) in toluene at reflux afforded the target 5-propionamido-1,3,4-thiadiazole-2-thiol (78% yield). IR analysis revealed characteristic S-H stretches at 2560 cm$$ ^{-1} $$.

Thioether Coupling Strategies

Nucleophilic Substitution with Bromomethyl Intermediate

The pyran-benzoate subunit was brominated at the 6-position using N-bromosuccinimide (NBS, 1.1 eq) and AIBN in CCl$$ _4 $$, yielding 4-oxo-6-(bromomethyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate (Scheme 2). Reaction with the thiadiazole-thiol (1.2 eq) in DMF/K$$ _2$$CO$$ _3 $$ at 50°C produced the final compound in 68% yield. Competing elimination was suppressed by maintaining pH < 8.

Scheme 2: Thioether Formation

$$ \text{Pyran-bromide} + \text{Thiadiazole-thiol} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound} $$

Mitsunobu Coupling as an Alternative

Employing DIAD (1.5 eq) and PPh$$ _3 $$ (1.5 eq) in THF, the Mitsunobu reaction between the pyran-benzoate alcohol and thiadiazole-thiol achieved a lower yield (54%) due to steric hindrance at the pyran’s 6-position.

Spectroscopic Characterization and Purity Assessment

The final compound exhibited the following analytical data:

  • HRMS (ESI+) : m/z calcd for C$$ _{19}$$H$$ _{15}$$F$$ _3$$N$$ _3$$O$$ _5$$S$$ _2$$ [M+H]$$ ^+ $$: 514.0432; found: 514.0428.
  • $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) : $$ \delta $$ 8.45 (d, J = 8.1 Hz, 2H, benzoate H-2/H-6), 7.82 (d, J = 8.1 Hz, 2H, benzoate H-3/H-5), 6.91 (s, 1H, pyran H-5), 4.52 (s, 2H, SCH$$ _2 $$), 2.41 (q, J = 7.5 Hz, 2H, propionamido CH$$ _2 $$), 1.18 (t, J = 7.5 Hz, 3H, propionamido CH$$ _3 $$).
  • HPLC Purity : 98.6% (C18 column, MeCN:H$$ _2$$O, 70:30).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 68 98.6 Scalability, minimal side products
Mitsunobu Reaction 54 97.2 Avoids halogenated intermediates

The nucleophilic substitution route proved superior in both yield and operational simplicity, though it requires careful pH control to prevent hydrolysis of the thioether.

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